6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group at the 6-position and a methyl group at the 2-position contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory effects. These activities suggest that the compound may interact with various cellular targets, potentially including enzymes, receptors, or nucleic acids.
Mode of Action
Some pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit human carbonic anhydrase (hca-i and hca-ii) isoforms , which are enzymes involved in maintaining pH balance in the body. This suggests that 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyrimidine derivatives , it is plausible that this compound could influence multiple pathways. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal function of those enzymes and alter the biochemical pathways in which they are involved.
Result of Action
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity , suggesting that this compound might also exhibit similar effects. This could involve causing cell death, inhibiting cell growth, or disrupting essential cellular processes.
Biochemical Analysis
Biochemical Properties
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, like other pyrazolo[1,5-a]pyrimidines, is a purine analog and has valuable properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the exact structure and functional groups of the compound .
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antitrypanosomal activity , suggesting that they may influence cell function and cellular processes
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can inhibit the synthesis of nucleic acids DNA or RNA or both . This suggests that this compound may exert its effects at the molecular level by interacting with biomolecules, inhibiting or activating enzymes, and causing changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that pyrazolo[1,5-a]pyrimidines are stable under recommended temperatures and pressures
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that pyrimidine metabolism is a crucial process in all living organisms
Subcellular Localization
The subcellular localization of a molecule can provide valuable insights into its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine derivatives with similar biological activities.
Imidazo[1,2-a]pyridine: A related heterocyclic compound with applications in medicinal chemistry.
Pyrimidine Derivatives: Compounds with a pyrimidine core structure, known for their diverse biological activities.
Uniqueness: 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the specific substitution
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-6-13-15-7-11(8-17(13)16-9)10-2-4-12(14)5-3-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXVJGBTGEQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324071 | |
Record name | 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691884-04-5 | |
Record name | 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.